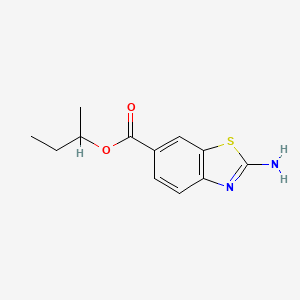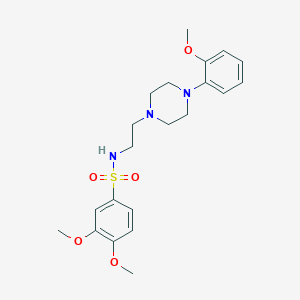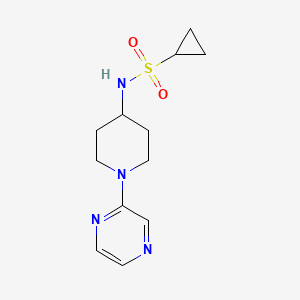![molecular formula C20H17ClN2O5S2 B2580693 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide CAS No. 895459-92-4](/img/structure/B2580693.png)
3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a 4-chlorophenyl group, a sulfonyl group, a propanamide group, a thiazol-2-yl group, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 4-chlorophenyl group, the thiazol-2-yl group, and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present. For example, the presence of polar groups like the sulfonyl and amide groups would likely make the compound somewhat polar and could influence its solubility in different solvents .科学的研究の応用
Anticancer Potential
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide has shown promising applications in cancer research. A study by Yılmaz et al. (2015) synthesized derivatives of this compound, finding one derivative to exhibit significant proapoptotic activity against melanoma cell lines. This derivative demonstrated notable anticancer activity, especially against melanoma cancer cell lines (Yılmaz et al., 2015).
Anticonvulsant Activity
Compounds related to this compound have been studied for their anticonvulsant properties. Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, where several compounds showed protection against picrotoxin-induced convulsion (Farag et al., 2012).
Antimicrobial and Antiproliferative Agents
Research by Abd El-Gilil (2019) explored the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, finding that certain compounds exhibited significant antimicrobial and antiproliferative activities. These activities were observed against human cell lines and involved various biologically active moieties (Abd El-Gilil, 2019).
Alzheimer’s Disease Treatment
A study by Rehman et al. (2018) synthesized derivatives of this compound to evaluate them as new drug candidates for Alzheimer's disease. The research focused on enzyme inhibition activity against acetyl cholinesterase, an enzyme linked to Alzheimer's (Rehman et al., 2018).
Antiviral Activity
Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and found that some compounds possessed anti-tobacco mosaic virus activity. This indicates potential antiviral applications of derivatives of the parent compound (Chen et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S2/c21-14-2-4-15(5-3-14)30(25,26)10-7-19(24)23-20-22-16(12-29-20)13-1-6-17-18(11-13)28-9-8-27-17/h1-6,11-12H,7-10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGNHCJNYBGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

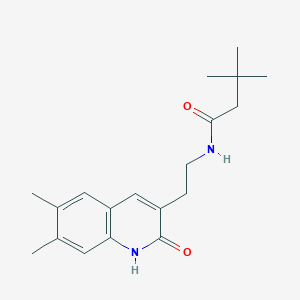
![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2580611.png)
![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)

![(4-((4-fluorobenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580616.png)
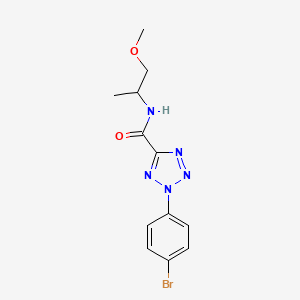
![methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2580620.png)
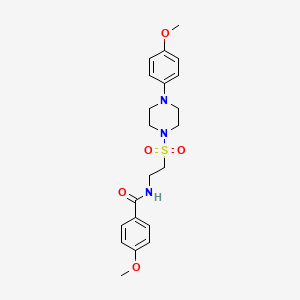
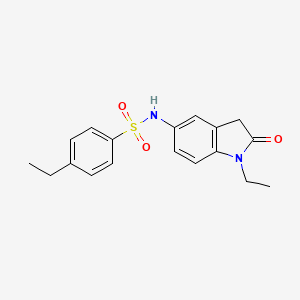
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)
![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)
